![molecular formula C11H9F3O2 B12836573 Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate is an organic compound with the molecular formula C11H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a trifluoromethylvinyl group is attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be synthesized through several methods. One common approach involves the esterification of 3-[1-(trifluoromethyl)vinyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-[1-(trifluoromethyl)vinyl]benzoic acid is reacted with methyl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, further enhances the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethylvinyl group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-[1-(trifluoromethyl)vinyl]benzoic acid or 3-[1-(trifluoromethyl)vinyl]benzaldehyde.
Reduction: Methyl 3-[1-(trifluoromethyl)ethyl]benzoate or 3-[1-(trifluoromethyl)vinyl]benzyl alcohol.
Substitution: Various substituted benzoates, depending on the nucleophile used.
科学的研究の応用
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethylvinyl group makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism by which methyl 3-[1-(trifluoromethyl)vinyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethylvinyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular function and activity.
類似化合物との比較
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be compared with other similar compounds, such as:
Methyl 3-(trifluoromethyl)benzoate: Lacks the vinyl group, resulting in different reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
Methyl 3-(trifluoromethyl)phenylacetate: Contains an additional methylene group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its trifluoromethylvinyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C11H9F3O2 |
|---|---|
分子量 |
230.18 g/mol |
IUPAC名 |
methyl 3-(3,3,3-trifluoroprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-4-3-5-9(6-8)10(15)16-2/h3-6H,1H2,2H3 |
InChIキー |
OYSFPYIPDBQUHU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C(=C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


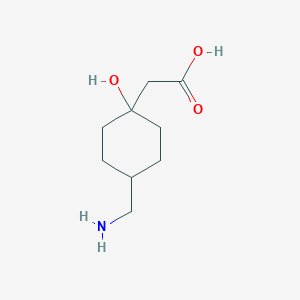

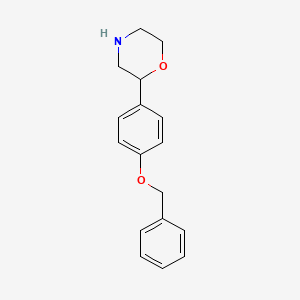
![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
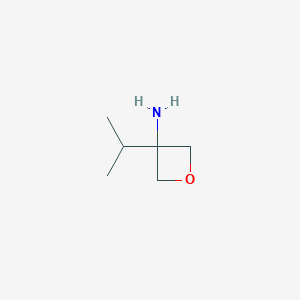
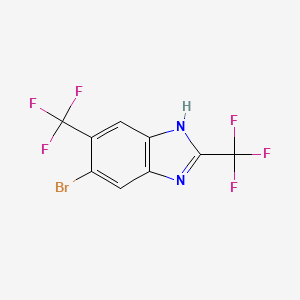
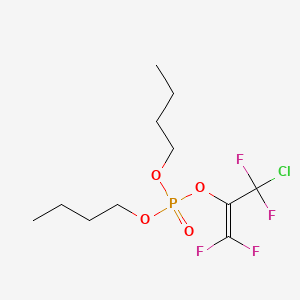
![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)


